Regioselectivity: β-Amino vs. α- and γ-Positional Isomers
3-Amino-N-methylbutanamide hydrochloride is a β-amino amide (amino group at C-3 relative to amide carbonyl), whereas (2S)-2-amino-N-methylbutanamide is an α-amino amide (amino at C-2) and 4-amino-N-methylbutanamide hydrochloride is a γ-amino amide (amino at C-4). The β-positioning provides a two-carbon spacer between the nucleophilic primary amine and the amide carbonyl, creating a distinct spatial orientation that influences both nucleophilicity and the geometry of derived products . This positional difference determines which synthetic pathways are accessible: the 3-amino derivative serves as a β-amino amide scaffold valued for constructing β-amino carbonyl-containing molecules , while α-amino amides are more commonly employed in peptide mimetic synthesis due to their amino acid-like α-carbon geometry [1].
| Evidence Dimension | Amino group position relative to amide carbonyl |
|---|---|
| Target Compound Data | β-position (C-3); two-carbon spacing from amide |
| Comparator Or Baseline | (2S)-2-amino-N-methylbutanamide (α-position, C-2); 4-amino-N-methylbutanamide hydrochloride (γ-position, C-4) |
| Quantified Difference | C-3 (β) vs. C-2 (α) vs. C-4 (γ) positional substitution; different carbon chain length between amino and amide groups |
| Conditions | Structural analysis; IUPAC nomenclature and canonical SMILES comparison |
Why This Matters
Procurement must match the exact positional isomer required by the synthetic protocol; using the wrong isomer will produce structurally distinct products with different properties.
- [1] Kuujia. Cas no 742031-01-2 ((2S)-2-amino-N-methylbutanamide). Accessed 2026. View Source
